molecular formula C19H11N3O3 B5515595 2-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione

2-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione

Cat. No. B5515595
M. Wt: 329.3 g/mol
InChI Key: DALAXBUHHBEJIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of complex molecules like 2-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione often involves multistep reactions. For instance, a related compound, 2-(5-Oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)benzoic acid, was synthesized using a new method involving thermal heterocyclization and subsequent base-promoted cycle opening of intermediate compounds (Tkachuk et al., 2020). Such methodologies might offer insights into the synthesis strategies for the targeted molecule, emphasizing the importance of selecting appropriate starting materials and conditions to achieve high yields and purity.

Molecular Structure Analysis

Studies on molecular structure, including single crystal X-ray diffraction, are crucial for understanding the spatial arrangement and bonding interactions within complex molecules. The structure of related dihydroimidazo[2,1-a]isoquinolines was characterized using elemental analysis and NMR spectroscopy, revealing insights into the functional groups' orientation and molecular geometry (Arab-Salmanabadi et al., 2015). These analytical techniques are fundamental for confirming the synthesis of the correct molecular structure and for further investigations into its reactivity and properties.

Chemical Reactions and Properties

Chemical reactions involving benzimidazole and isoquinoline derivatives can lead to a wide range of compounds with diverse properties. For example, carbamoylated benzimidazo[2,1-a]isoquinolin-6(5H)-ones were synthesized under metal-free conditions, demonstrating the versatility of reactions involving benzimidazole derivatives (Liu et al., 2021). These reactions are significant for exploring the chemical behavior of the target molecule under various conditions and for synthesizing related compounds with potential applications.

Physical Properties Analysis

The physical properties of organic compounds, such as solubility, melting point, and crystallinity, are influenced by their molecular structure. The analysis of these properties is essential for understanding the compound's behavior in different environments and for its application in materials science. For instance, the study of novel benzo[de]isoquinoline-1,3-dione derivatives highlighted their photostabilizing efficiency and potential in polymer materials (Bojinov & Grabchev, 2005). Such investigations provide valuable information for the practical use and handling of the compound.

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, some benzimidazole derivatives are used as proton pump inhibitors, while others have antifungal or antiparasitic activity .

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. It’s important to handle all chemicals with appropriate safety precautions, including the use of personal protective equipment and proper ventilation .

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. For example, if the compound shows promising biological activity, it could be further studied for potential therapeutic uses .

properties

IUPAC Name

2-(2-oxo-1,3-dihydrobenzimidazol-5-yl)benzo[de]isoquinoline-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H11N3O3/c23-17-12-5-1-3-10-4-2-6-13(16(10)12)18(24)22(17)11-7-8-14-15(9-11)21-19(25)20-14/h1-9H,(H2,20,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DALAXBUHHBEJIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)C(=O)N(C(=O)C3=CC=C2)C4=CC5=C(C=C4)NC(=O)N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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